Ezetimibe is classified as a cholesterol absorption inhibitor and is commonly used in combination with statins to enhance lipid-lowering effects. The compound is synthesized from various precursors through complex organic reactions. Ezetimibe-13C6 serves as a valuable tool in research settings, particularly in studies involving drug metabolism and pharmacodynamics.
The synthesis of ezetimibe-13C6 involves several key steps, starting from specific precursors. According to a patent detailing the synthesis process, the method includes:
Ezetimibe-13C6 maintains the same molecular structure as ezetimibe but incorporates carbon-13 isotopes into its framework, which can be visualized using nuclear magnetic resonance spectroscopy. The molecular formula for ezetimibe is C24H21F3N2O3, and its structure features:
The presence of carbon-13 allows for enhanced detection capabilities in analytical techniques, aiding in the study of metabolic pathways .
Ezetimibe undergoes various chemical reactions during its synthesis and metabolism:
Ezetimibe functions by selectively inhibiting the Niemann-Pick C1-like 1 protein (NPC1L1), which is responsible for intestinal cholesterol absorption. By blocking this protein, ezetimibe reduces cholesterol uptake from dietary sources, leading to decreased serum cholesterol levels.
The mechanism can be summarized as follows:
Ezetimibe-13C6 is primarily utilized in pharmacokinetic studies to understand better how ezetimibe is metabolized within biological systems. Its applications include:
The isotope labeling provides a powerful tool for researchers aiming to elucidate complex metabolic interactions involving cholesterol-lowering therapies .
Ezetimibe-¹³C₆ incorporates six carbon-13 (¹³C) atoms at positions corresponding to its two fluorophenyl rings and hydroxyphenyl moiety. This strategic labeling targets aromatic carbons due to their metabolic stability and structural significance. The synthesis employs ¹³C-enriched precursors—typically 4-fluorobenzaldehyde-¹³C₆ or phenol-¹³C₆—in a multistep route mirroring unlabeled ezetimibe production [1] [4]. Key intermediates like (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one are isotopically enriched before ring closure. The ¹³C incorporation exceeds 99% atom purity, confirmed via high-resolution mass spectrometry (HRMS), ensuring minimal natural abundance ¹²C isotopologue interference [4] [6].
Table 1: Isotopic Labeling Pattern in Ezetimibe-¹³C₆
Structural Region | ¹³C Positions | Precursor Used | Atom % Excess ¹³C |
---|---|---|---|
4-Fluorophenyl (Left) | C2, C3, C4, C5, C6 | 4-Fluorobenzaldehyde-¹³C₆ | >99% |
4-Fluorophenyl (Right) | C2', C3', C4', C5', C6' | 4-Fluorobenzaldehyde-¹³C₆ | >99% |
4-Hydroxyphenyl | C2'', C3'', C4'', C5'', C6'' | Phenol-¹³C₆ | >99% |
The molecular formula of Ezetimibe-¹³C₆ is C₁₈¹³C₆H₂₁F₂NO₃, with a molecular weight of 415.38 g/mol—6.005 Da higher than unlabeled ezetimibe (409.38 g/mol) [4] [6]. HRMS in negative ion mode shows a base peak at m/z 408.1489 [M-H]⁻ for unlabeled ezetimibe, shifting to m/z 414.1542 [M-H]⁻ for Ezetimibe-¹³C₆, consistent with six ¹³C atoms [3] [6]. Fragmentation patterns further validate isotopic integrity:
Table 2: Key Mass Spectral Shifts in Ezetimibe-¹³C₆ vs. Unlabeled Ezetimibe
Ion Type | Unlabeled Ezetimibe (m/z) | Ezetimibe-¹³C₆ (m/z) | Δm/z | Assignment |
---|---|---|---|---|
[M-H]⁻ | 408.1489 | 414.1542 | +6.0053 | Molecular ion |
C₁₅H₁₂F₂NO₂⁺ | 271.1004 | 277.1057 | +6.0053 | Loss of C₉H₉O |
C₁₄H₁₂F₂NO⁺ | 267.1019 | 273.1072 | +6.0053 | Azetidinone ring cleavage |
¹³C NMR spectroscopy provides direct evidence of isotopic enrichment. In DMSO-d₆, Ezetimibe-¹³C₆ exhibits six distinct ¹³C resonances at 115–165 ppm, corresponding to the labeled aromatic carbons, while aliphatic carbons (e.g., β-lactam C=O at 167.8 ppm) show no ¹³C-¹³C coupling [3] [8]. Key assignments include:
Physicochemical properties of Ezetimibe-¹³C₆ are identical to unlabeled ezetimibe except for mass-dependent phenomena:
Table 3: NMR Chemical Shift Comparison of Key Aromatic Protons
Proton Position | Unlabeled Ezetimibe (δ, ppm) | Ezetimibe-¹³C₆ (δ, ppm) | Coupling Changes |
---|---|---|---|
H-2/H-6 (Ar-F) | 7.11–7.07 (d, J = 8.1 Hz) | 7.11–7.07 (dd, J = 8.1, 160 Hz) | ¹Jₛₕ coupling to ¹³C |
H-3/H-5 (Ar-F) | 7.19–7.16 (m) | 7.19–7.16 (m, broadened) | Vicinal to ¹³C; signal broadening |
H-2''/H-6'' (Ar-OH) | 6.75–6.71 (d, J = 8.4 Hz) | 6.75–6.71 (dd, J = 8.4, 160 Hz) | ¹Jₛₕ coupling to ¹³C |
4-OH | 9.49 (s) | 9.49 (br s) | Broadening due to ¹Jₛₕ |
Listed Compounds:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: